molecular formula C23H28N2O B2601883 4-(2-Methylphenyl)piperazinyl phenylcyclopentyl ketone CAS No. 1023576-90-0

4-(2-Methylphenyl)piperazinyl phenylcyclopentyl ketone

Cat. No.: B2601883
CAS No.: 1023576-90-0
M. Wt: 348.49
InChI Key: IADPVCZOAZKGAG-UHFFFAOYSA-N
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Description

4-(2-Methylphenyl)piperazinyl phenylcyclopentyl ketone is a complex organic compound with significant applications in various scientific fields. It is characterized by its unique structure, which includes a piperazine ring substituted with a 2-methylphenyl group and a phenylcyclopentyl ketone moiety. This compound is of interest due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methylphenyl)piperazinyl phenylcyclopentyl ketone typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines followed by selective intramolecular cyclization yields the desired compound.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity, along with the use of industrial-grade reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Methylphenyl)piperazinyl phenylcyclopentyl ketone can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, often converting ketones to alcohols.

    Substitution: This reaction involves the replacement of one functional group with another, which can be facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

4-(2-Methylphenyl)piperazinyl phenylcyclopentyl ketone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various complex organic molecules.

    Biology: It may be used in the study of biological pathways and interactions due to its potential bioactivity.

    Medicine: The compound could be explored for its pharmacological properties, including potential therapeutic effects.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(2-Methylphenyl)piperazinyl phenylcyclopentyl ketone involves its interaction with specific molecular targets and pathways. The piperazine ring and phenylcyclopentyl ketone moiety may interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

  • 4-(4-Methylphenyl)piperazinyl phenylcyclopentyl ketone
  • 4-(2-Ethylphenyl)piperazinyl phenylcyclopentyl ketone

Comparison: Compared to similar compounds, 4-(2-Methylphenyl)piperazinyl phenylcyclopentyl ketone is unique due to its specific substitution pattern on the piperazine ring. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[4-(2-methylphenyl)piperazin-1-yl]-(1-phenylcyclopentyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O/c1-19-9-5-6-12-21(19)24-15-17-25(18-16-24)22(26)23(13-7-8-14-23)20-10-3-2-4-11-20/h2-6,9-12H,7-8,13-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IADPVCZOAZKGAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C(=O)C3(CCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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